molecular formula C18H23N7 B12242721 N,5-dimethyl-N-(1-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidin-3-yl)pyrimidin-2-amine

N,5-dimethyl-N-(1-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidin-3-yl)pyrimidin-2-amine

Cat. No.: B12242721
M. Wt: 337.4 g/mol
InChI Key: JHASRTNVVOOBKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,5-dimethyl-N-(1-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidin-3-yl)pyrimidin-2-amine is a complex organic compound that belongs to the class of pyrrolo[2,3-d]pyrimidines. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications, particularly in the field of oncology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,5-dimethyl-N-(1-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidin-3-yl)pyrimidin-2-amine typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with various amines under catalytic conditions. The reaction conditions often include the use of a base such as potassium carbonate (K2CO3) and a copper catalyst (CuI) to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N,5-dimethyl-N-(1-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidin-3-yl)pyrimidin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: NaClO, TEMPO, NaClO2

    Reduction: NaBH4, hydrogen gas (H2) with a palladium catalyst (Pd/C)

    Substitution: Various nucleophiles such as amines, alcohols, and thiols

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amine derivatives.

Mechanism of Action

The mechanism of action of N,5-dimethyl-N-(1-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidin-3-yl)pyrimidin-2-amine involves the inhibition of specific protein kinases, such as Janus kinase 1 (JAK1). The compound binds to the ATP-binding site of the kinase, preventing its activation and subsequent phosphorylation of downstream targets. This inhibition disrupts key signaling pathways involved in cell proliferation and survival, making it a potential therapeutic agent for cancer .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,5-dimethyl-N-(1-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidin-3-yl)pyrimidin-2-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and selectivity towards certain protein kinases. This makes it a valuable compound for targeted therapeutic applications, particularly in oncology.

Properties

Molecular Formula

C18H23N7

Molecular Weight

337.4 g/mol

IUPAC Name

N,5-dimethyl-N-[1-(7-methylpyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl]pyrimidin-2-amine

InChI

InChI=1S/C18H23N7/c1-13-9-19-18(20-10-13)24(3)14-5-4-7-25(11-14)17-15-6-8-23(2)16(15)21-12-22-17/h6,8-10,12,14H,4-5,7,11H2,1-3H3

InChI Key

JHASRTNVVOOBKJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N=C1)N(C)C2CCCN(C2)C3=NC=NC4=C3C=CN4C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.